1-(4,6-Dimethylpyrimidin-2-yl)-2-(6-methylpyridin-2-yl)guanidine
Description
N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(6-METHYL-2-PYRIDYL)GUANIDINE is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring both pyrimidine and pyridine rings, suggests potential biological activity and utility in various chemical processes.
Properties
Molecular Formula |
C13H16N6 |
|---|---|
Molecular Weight |
256.31 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(6-methylpyridin-2-yl)guanidine |
InChI |
InChI=1S/C13H16N6/c1-8-5-4-6-11(15-8)18-12(14)19-13-16-9(2)7-10(3)17-13/h4-7H,1-3H3,(H3,14,15,16,17,18,19) |
InChI Key |
ADQADKLDTFTXJP-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=NC2=NC(=CC(=N2)C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(6-METHYL-2-PYRIDYL)GUANIDINE typically involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with 6-methyl-2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. Purification is usually achieved through recrystallization or chromatographic techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. Continuous monitoring and control of reaction parameters such as temperature, pressure, and pH are crucial to maximize yield and purity. Advanced purification methods, including high-performance liquid chromatography (HPLC), may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(6-METHYL-2-PYRIDYL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles or electrophiles; various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(6-METHYL-2-PYRIDYL)GUANIDINE exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-PYRIDYL)GUANIDINE
- N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(3-METHYL-2-PYRIDYL)GUANIDINE
- N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-METHYL-2-PYRIDYL)GUANIDINE
Uniqueness
N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(6-METHYL-2-PYRIDYL)GUANIDINE is unique due to the specific positioning of the methyl groups on both the pyrimidine and pyridine rings. This structural feature may confer distinct biological activity and chemical reactivity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
